Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate
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Overview
Description
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is a chemical compound known for its role as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its use in the synthesis of Lentiginosine, a potent glycosidase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate typically involves the reaction of piperidine derivatives with ethyl acrylate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the propenoate ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and their mechanisms.
Medicine: For the development of potential therapeutic agents targeting glycosidases.
Industry: In the production of fine chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of glycosidase inhibitors. These inhibitors target specific enzymes involved in carbohydrate metabolism, thereby modulating various biological pathways. The molecular targets include glycosidases such as alpha-glucosidase and beta-galactosidase .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-piperidinyl)-2-propenoate
- N-Benzyloxycarbonyl-3-(2-piperidinyl)-2-propenoate
- Ethyl 3-(2-piperidinyl)-2(E)-propenoate
Uniqueness
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is unique due to its specific structural features that confer distinct reactivity and biological activity. The presence of the benzyloxycarbonyl group enhances its stability and facilitates its use in various synthetic applications .
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl (2R)-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/b12-11+/t16-/m1/s1 |
InChI Key |
NVIYRNUTCODANF-LPQFERQCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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